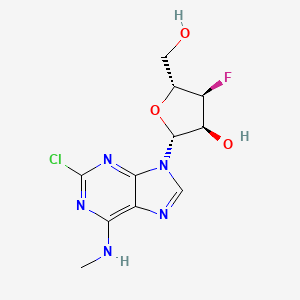
(2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl), nucleophiles such as sodium azide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles to create different analogs.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, nucleoside analogs like this compound are often studied for their interactions with enzymes and nucleic acids. They can serve as probes to understand biological processes at the molecular level.
Medicine
In medicine, this compound could be investigated for its potential antiviral or anticancer properties. Nucleoside analogs are known to interfere with viral replication and DNA synthesis, making them valuable in drug development.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals or as a precursor for other valuable chemicals.
Mécanisme D'action
The mechanism of action for nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways would depend on the exact structure and modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral drug.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
What sets (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol apart is its unique combination of functional groups and stereochemistry, which could result in distinct biological activities and therapeutic potential.
Propriétés
Numéro CAS |
122654-31-3 |
|---|---|
Formule moléculaire |
C11H13ClFN5O3 |
Poids moléculaire |
317.70 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13ClFN5O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1 |
Clé InChI |
DUOQYMIAHQYRQT-QYYRPYCUSA-N |
SMILES isomérique |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
SMILES canonique |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


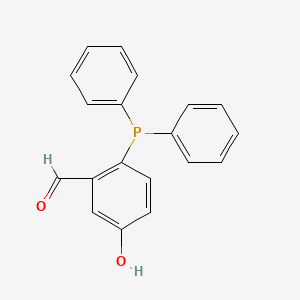
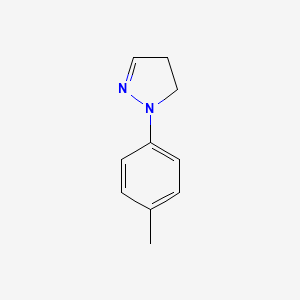
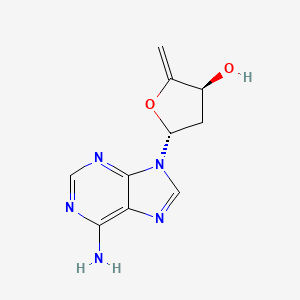

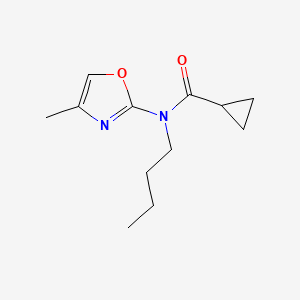
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
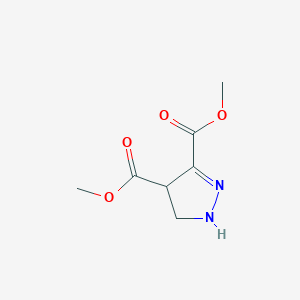
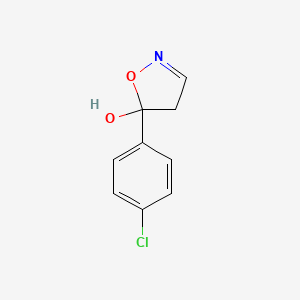
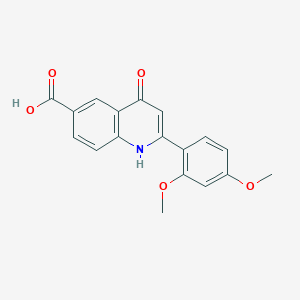
![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
